n-isopropyl-2-pyrrolidone

説明

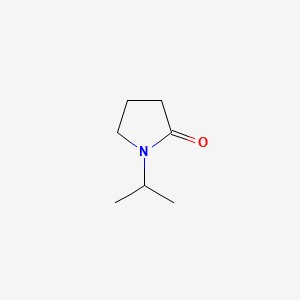

N-isopropyl-2-pyrrolidone is a chemical compound with the molecular formula C7H13NO. It belongs to the class of pyrrolidones, which are five-membered lactams. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry .

準備方法

Synthetic Routes and Reaction Conditions: N-isopropyl-2-pyrrolidone can be synthesized through several methods. One common method involves the reaction of 2-pyrrolidone with isopropylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high yield and purity of the compound .

化学反応の分析

Types of Reactions: N-isopropyl-2-pyrrolidone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines.

Substitution: It can undergo substitution reactions where the isopropyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are commonly used.

Substitution: Various halogenating agents can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction may produce N-isopropylamines .

科学的研究の応用

Pharmaceutical Applications

Solvent and Drug Delivery

n-Isopropyl-2-pyrrolidone is primarily utilized as a solvent in pharmaceutical formulations. It enhances the solubility and bioavailability of active pharmaceutical ingredients (APIs), making it an essential component in drug delivery systems. Its ability to penetrate biological membranes allows for improved drug absorption .

Case Study: Drug Solubilization

Research has demonstrated that this compound can significantly increase the solubility of poorly water-soluble drugs. For instance, in a study on the solubilization of vinblastine, a chemotherapeutic agent, the use of this compound led to improved particle size reduction and enhanced dissolution rates compared to other solvents .

| Application | Description | Benefits |

|---|---|---|

| Drug Solubilization | Enhances solubility of APIs in formulations | Improved bioavailability |

| Penetration Enhancer | Increases drug absorption through biological membranes | Enhanced therapeutic efficacy |

| Long-term Drug Delivery | Used in in situ forming implants for sustained release | Controlled release profiles |

Industrial Applications

Cleaning Agent

this compound is effective as a cleaning solvent in various industrial applications. It is used for removing contaminants such as polymers, dyes, and other residues from surfaces. Its favorable toxicological profile makes it a safer alternative to traditional solvents like N-methyl-2-pyrrolidone .

Case Study: Textile Industry Cleaning

In the textile industry, this compound has been employed to remove polymeric materials and dyes from fabrics. Its efficiency in penetrating and lifting contaminants has made it a preferred choice for industrial cleaning processes .

| Industry | Application | Advantages |

|---|---|---|

| Textile | Cleaning of fabrics from dyes and polymers | Effective contaminant removal |

| Electronics | Used in microelectronics for cleaning circuit boards | Non-toxic alternative to harsher solvents |

Agricultural Applications

Pesticide Formulation

this compound serves as a solvent in pesticide formulations, enhancing the efficacy of active ingredients by improving their solubility and stability. This application is crucial for ensuring effective pest control while minimizing environmental impact .

Case Study: Herbicide Efficacy

Studies indicate that incorporating this compound into herbicide formulations enhances their effectiveness against various weeds. The solvent's ability to improve the penetration of herbicides into plant tissues leads to better control over weed populations .

| Application Type | Description | Impact on Agriculture |

|---|---|---|

| Pesticide Formulation | Enhances solubility and stability of active ingredients | Improved pest control |

| Herbicide Efficacy | Increases penetration into plant tissues | More effective weed management |

作用機序

N-isopropyl-2-pyrrolidone can be compared with other pyrrolidones such as N-methyl-2-pyrrolidone and N-ethyl-2-pyrrolidone. While all these compounds share similar structural features, this compound is unique due to its specific isopropyl group, which imparts distinct physicochemical properties and biological activities .

類似化合物との比較

- N-methyl-2-pyrrolidone

- N-ethyl-2-pyrrolidone

- N-butyl-2-pyrrolidone

生物活性

N-Isopropyl-2-pyrrolidone (NIP) is a derivative of 2-pyrrolidone, characterized by its five-membered lactam structure and an isopropyl group attached to the nitrogen atom. This compound has garnered attention for its diverse biological activities, particularly in enhancing drug permeation and exhibiting various therapeutic potentials. This article explores the biological activity of NIP, including its mechanisms of action, pharmacokinetics, and applications in drug delivery.

- Chemical Formula : C₅H₉NO

- Molecular Weight : Approximately 99.13 g/mol

- Physical State : Colorless liquid with mild odor

- Solubility : Miscible with water and various organic solvents

NIP primarily interacts with intercellular lipid bilayers in the stratum corneum, facilitating enhanced percutaneous absorption of drugs. The compound penetrates these lipid layers, which plays a crucial role in its ability to improve drug bioavailability.

Biochemical Pathways

The mechanism involves the conversion of glutamate to γ-aminobutyrate (GABA) through decarboxylation, followed by dehydration cyclization to form 2-pyrrolidone. This pathway is significant as GABA is a key neurotransmitter involved in various physiological processes.

Pharmacokinetics

NIP exhibits rapid absorption when administered through inhalation, ingestion, or dermal application. Studies indicate that the peak plasma concentration occurs within 1 to 2 hours post-application, with significant variability observed between genders:

| Route of Administration | Peak Plasma Concentration Time | Absorption Rate |

|---|---|---|

| Dermal (pure NIP) | 1 hour (males), 2 hours (females) | ~60% after 2 hours |

| Inhalation | 4 hours post-exposure | Rapid increase observed |

Biological Activities

Research indicates that NIP exhibits several biological activities:

- Antimicrobial : Demonstrated effectiveness against various bacterial strains.

- Anti-inflammatory : Exhibits properties that may reduce inflammation.

- Anticancer : Preliminary studies suggest potential anticancer effects.

- Anticonvulsant : May influence neurological pathways relevant to seizure control.

Case Studies and Research Findings

-

Drug Delivery Enhancement :

- A study highlighted NIP's role as a solvent that enhances drug permeation through skin barriers, making it valuable in transdermal drug delivery systems.

-

Comparative Analysis with Similar Compounds :

- Compared to N-methyl-2-pyrrolidone (NMP) and N-butyl-2-pyrrolidone, NIP shows superior efficacy in enhancing drug absorption due to its unique structural properties.

- Toxicological Studies :

Applications in Research and Industry

NIP is utilized across various fields:

- Pharmaceuticals : As a penetration enhancer in drug formulations.

- Biochemistry : Employed in biochemical assays and studies of biological processes.

- Industrial Applications : Used in the production of polymers, coatings, and adhesives.

特性

IUPAC Name |

1-propan-2-ylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-6(2)8-5-3-4-7(8)9/h6H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHELJWBGTIKZQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2063183 | |

| Record name | 2-Pyrrolidinone, 1-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3772-26-7 | |

| Record name | N-Isopropyl-2-pyrrolidone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3772-26-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Isopropylbutyrolactam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003772267 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pyrrolidinone, 1-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Pyrrolidinone, 1-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(isopropyl)pyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.106 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ISOPROPYLBUTYROLACTAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3N3SEH298Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。